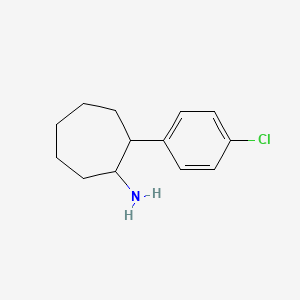
2-(4-Chlorophenyl)cycloheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)cycloheptan-1-amine: cycloheptamine , is an organic compound with the following chemical structure:
C13H18ClN
It consists of a cycloheptane ring (a seven-membered carbon ring) with a chlorine-substituted phenyl group attached. The compound is a white crystalline solid and is typically encountered as its hydrochloride salt, This compound hydrochloride .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of cycloheptamine. One common method involves the reduction of 4-chlorocycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
4-chlorocycloheptanone+LiAlH4→this compound
Industrial Production:: Industrial production methods may vary, but the reduction of 4-chlorocycloheptanone remains a key step. Optimization of reaction conditions and purification processes ensures high yields and purity.
Analyse Chemischer Reaktionen
Reactions:: Cycloheptamine can undergo various chemical reactions, including:
Reduction: Reduction of the ketone group to form the amine.
Substitution: Substitution reactions at the phenyl ring.
Oxidation: Oxidation of the amine group to form an imine or other derivatives.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous solvent.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate).
Major Products:: The major product is 2-(4-chlorophenyl)cycloheptan-1-amine itself.
Wissenschaftliche Forschungsanwendungen
Cycloheptamine finds applications in:
Medicine: It has been investigated for its potential as an antidepressant and analgesic.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of other compounds.
Wirkmechanismus
The exact mechanism of cycloheptamine’s effects is not fully understood. It likely involves interactions with neurotransmitter systems, receptors, or enzymes. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Cycloheptamine is unique due to its seven-membered ring structure and the chlorine-substituted phenyl group. Similar compounds include cyclohexamine and cyclopentamine .
Eigenschaften
Molekularformel |
C13H18ClN |
|---|---|
Molekulargewicht |
223.74 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)cycloheptan-1-amine |
InChI |
InChI=1S/C13H18ClN/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12-13H,1-5,15H2 |
InChI-Schlüssel |
INHJKJSVIIXHQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)


![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
![[7-(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12095906.png)


![3-bromo-5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12095926.png)



![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)

